2-(Cyanomethyl)benzonitrile

Solid-state chemistry Purification Process development

2-(Cyanomethyl)benzonitrile (CAS 3759-28-2) is the ortho isomer of a C9H6N2 dinitrile family. The ortho-disposed dual-cyano architecture is mandatory for regiospecific intramolecular cyclization cascades; meta/para isomers fail under identical conditions. This ortho configuration uniquely enables Ni(I)-catalyzed 3-aryl-1-aminoisoquinoline synthesis, chemoenzymatic production of 2-(cyanophenyl)acetic acid with exclusive side-chain nitrilase regioselectivity, and Pd-catalyzed isoquinoline formation in water. For reproducible fused-heterocycle scaffold construction in drug discovery, only the ortho isomer delivers. 98% purity recommended for transition-metal-catalyzed applications.

Molecular Formula C9H6N2
Molecular Weight 142.16 g/mol
CAS No. 3759-28-2
Cat. No. B1581571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cyanomethyl)benzonitrile
CAS3759-28-2
Molecular FormulaC9H6N2
Molecular Weight142.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC#N)C#N
InChIInChI=1S/C9H6N2/c10-6-5-8-3-1-2-4-9(8)7-11/h1-4H,5H2
InChIKeyGKHSEDFDYXZGCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Cyanomethyl)benzonitrile (CAS 3759-28-2) Procurement and Technical Differentiation Guide


2-(Cyanomethyl)benzonitrile (CAS 3759-28-2, also known as homophthalonitrile, α-cyano-o-tolunitrile, or 2-cyanophenylacetonitrile) is a C9H6N2 aromatic dinitrile featuring a cyanomethyl group (-CH2CN) positioned ortho to a nitrile substituent on the benzene ring. This ortho-disposed, electronically differentiated dual-cyano architecture (aromatic sp2-CN versus aliphatic sp3-CH2CN) confers a unique reactivity profile that is foundational to its value in constructing fused heterocyclic scaffolds [1]. The compound appears as a beige to brown crystalline solid with a melting point of approximately 76 °C, density of 1.12 g/cm³, and good solubility in common organic solvents including methanol .

Why 2-(Cyanomethyl)benzonitrile Cannot Be Replaced by Its 3- or 4- Isomers or Generic Dinitriles


Despite sharing the identical molecular formula (C9H6N2) and molecular weight (142.16 g/mol) with its meta and para isomers, 2-(Cyanomethyl)benzonitrile (3759-28-2) exhibits fundamentally different chemical behavior that precludes simple substitution in synthetic pathways [1][2]. The ortho relationship between the aromatic nitrile and the cyanomethyl side chain enables proximity-driven, regiospecific intramolecular cyclization cascades that are sterically and electronically impossible for the 3-isomer (CAS 16532-78-8) or 4-isomer (CAS 876-31-3) [3]. In enzyme-mediated biotransformations, the ortho configuration channels reactivity exclusively toward the aliphatic side chain, whereas the meta and para isomers undergo aromatic nitrile hydrolysis under identical conditions, producing entirely different products [3]. Furthermore, thermal properties diverge sharply: the 4-isomer melts at 180–181 °C—more than 100 °C higher than the ortho isomer (76 °C)—reflecting substantial differences in crystal packing and solid-state energetics that impact handling, purification, and formulation workflows . Substituting the ortho isomer with a generic benzonitrile lacking the CH2CN group or with a mispositioned isomer will not reproduce the intended reaction manifold and is likely to result in failed cyclizations, incorrect regiochemical outcomes, or complete synthetic incompatibility.

Quantitative Differentiation Evidence: 2-(Cyanomethyl)benzonitrile vs. Comparators


Ortho vs. Meta vs. Para Isomer: Melting Point and Solid-State Handling Differentiation

2-(Cyanomethyl)benzonitrile (CAS 3759-28-2) exhibits a melting point of 76 °C, whereas its para isomer 4-(cyanomethyl)benzonitrile (CAS 876-31-3) melts at 180–181 °C, a difference exceeding 100 °C . The meta isomer 3-(cyanomethyl)benzonitrile (CAS 16532-78-8) is reported as a liquid at room temperature, further diverging from the ortho isomer's crystalline solid state . This dramatic difference in phase transition behavior reflects fundamental distinctions in crystal packing energetics attributable to the ortho-substitution geometry .

Solid-state chemistry Purification Process development

Regioselective Biotransformation: Ortho Directs Aliphatic Hydrolysis, Meta and Para Direct Aromatic Hydrolysis

In whole-cell biotransformation studies using Rhodococcus rhodochrous LL100-21 grown on propionitrile or benzonitrile, 2-(cyanomethyl)benzonitrile underwent exclusive hydrolysis of the aliphatic -CH2CN side chain to yield 2-(cyanophenyl)acetic acid with excellent recovery and no evidence of aromatic nitrile hydrolysis [1]. In direct contrast, under identical growth conditions, both 3-(cyanomethyl)benzonitrile and 4-(cyanomethyl)benzonitrile underwent predominant hydrolysis of the aromatic nitrile group to produce 3- and 4-(cyanomethyl)benzoic acid, respectively, in high yield [1].

Biocatalysis Enzymatic hydrolysis Green chemistry

Ni(I)-Catalyzed Cascade Coupling: Regioselective C(sp3)-CN Activation Over C(sp2)-CN

A Ni(I)-catalyzed cascade coupling of substituted 2-(cyanomethyl)benzonitriles with arylboronic acids enables atom-economic access to 40 distinct 3-aryl-1-aminoisoquinolines [1]. The reaction proceeds with regioselective activation of the C(sp3)-cyano group over the C(sp2)-cyano group, a selectivity that is intrinsic to the ortho-disposed dual-cyano architecture and was supported by mechanistic studies and DFT calculations [1]. By contrast, generic benzonitriles lacking the ortho-cyanomethyl moiety (e.g., unsubstituted benzonitrile or 3-cyanomethyl benzonitrile) cannot engage in this intramolecular cascade cyclization to form the isoquinoline core [2].

Transition metal catalysis C–C and C–N bond formation Heterocyclic synthesis

Chemoselective Benzo[h]quinoline Synthesis: Differentiation from Phenylacetonitrile and Allyl Cyanide

Under basic conditions (sodamide in DMF), 2-cyanomethylbenzonitrile reacts chemoselectively with 6-aryl-4-sec-amino-2H-pyran-2-one-3-carbonitriles via sequential intermolecular C–C followed by intramolecular C–C and C–N bond formation to deliver arylated benzo[h]quinolines in excellent yield . A comparative study examining structurally symmetrical molecules including allyl cyanide, 2-cyanomethylbenzonitrile, and 2-(1-arylethylidene)malononitrile revealed distinct reactivity patterns: 2-cyanomethylbenzonitrile uniquely directs reaction toward benzo[h]quinoline scaffolds, whereas allyl cyanide and the malononitrile derivative lead to different product classes (m-teraryls or alternative cyclization outcomes) under analogous conditions [1].

Base-mediated annulation Microwave-assisted synthesis Chemoselectivity

Pd-Catalyzed Aqueous Isoquinoline Synthesis: Ortho Isomer Required for Tandem Reaction

A palladium-catalyzed tandem reaction of 2-(cyanomethyl)benzonitriles with arylboronic acids in water provides efficient access to isoquinolines with good functional group tolerance [1]. The reaction leverages the ortho-disposed cyanomethyl and nitrile groups for sequential addition/cyclization. In contrast, 2-(2-carbonylphenyl)acetonitriles represent the alternative substrate class evaluated alongside the target compound, but these carbonyl-containing analogs are structurally distinct, exhibiting different electronic properties and requiring potentially different purification and storage conditions [1]. The meta and para isomers (3- and 4-(cyanomethyl)benzonitrile) cannot undergo the requisite intramolecular cyclization due to the absence of ortho proximity between the reactive nitrile centers .

Green chemistry Palladium catalysis Aqueous synthesis

Commercially Available Purity Grades: 98% vs. Technical 80–90% Options for Different Research Needs

2-(Cyanomethyl)benzonitrile is commercially available in multiple purity grades to accommodate varying research requirements: 98% high-purity grade suitable for sensitive catalytic reactions and analytical standards [1]; 95% research grade [2]; and technical grade (80–90%) suitable for method development, scale-up optimization, or applications where cost-efficiency is prioritized over absolute purity [3][4]. This tiered commercial availability contrasts with the 3- and 4-isomers, which are generally offered in narrower purity ranges (primarily 95–97%) with fewer supplier options .

Analytical chemistry Method development Procurement specifications

Validated Application Scenarios for 2-(Cyanomethyl)benzonitrile Based on Quantitative Evidence


Synthesis of 3-Aryl-1-aminoisoquinoline Libraries via Ni(I)-Catalyzed Cascade Coupling

For medicinal chemistry and drug discovery programs requiring access to 1-aminoisoquinoline scaffolds, 2-(cyanomethyl)benzonitrile enables a Ni(I)-catalyzed, atom-economic cascade reaction with arylboronic acids that yields 3-aryl-1-aminoisoquinolines with regioselective C(sp3)-CN activation [1]. The ortho-disposed dual-cyano architecture is mandatory for this transformation; neither meta nor para isomers support the requisite intramolecular cyclization. With 40 reported examples and good functional group tolerance, this method is directly applicable to library synthesis and lead optimization campaigns targeting isoquinoline-containing bioactive compounds. Procurement of CAS 3759-28-2 in 98% purity is recommended for catalytic applications where trace metal impurities could interfere with Ni(I) catalyst performance .

Chemoenzymatic Synthesis of 2-(Cyanophenyl)acetic Acid via Regioselective Biotransformation

In biocatalysis and green chemistry workflows, 2-(cyanomethyl)benzonitrile undergoes exclusive aliphatic side-chain hydrolysis when treated with Rhodococcus rhodochrous LL100-21 whole cells pre-grown on benzonitrile or propionitrile, yielding 2-(cyanophenyl)acetic acid with the aromatic nitrile fully retained [1]. This regioselectivity is unique to the ortho isomer; meta and para isomers undergo aromatic nitrile hydrolysis under identical conditions, producing different products. For laboratories developing chemoenzymatic routes to functionalized phenylacetic acid derivatives, 2-(cyanomethyl)benzonitrile provides a predictable, single-product outcome that simplifies downstream purification and improves atom economy. Technical grade (80–90%) material is suitable for initial biocatalysis screening and process optimization .

Microwave-Assisted Synthesis of Benzo[h]quinoline Ligands for Transition Metal Catalysis

For organometallic chemistry and catalysis research, 2-cyanomethylbenzonitrile reacts chemoselectively with 6-aryl-4-sec-amino-2H-pyran-2-one-3-carbonitriles under basic conditions (sodamide/DMF) to deliver arylated benzo[h]quinolines in excellent yield, particularly under microwave irradiation [1]. These benzo[h]quinoline scaffolds function as tridentate ligands for ruthenium and osmium complexes with documented catalytic applications . The reaction manifold is specific to the ortho isomer; structurally similar nitriles including allyl cyanide and 2-(1-arylethylidene)malononitrile yield alternative product classes (m-teraryls) under analogous conditions [2]. Procurement of 2-(cyanomethyl)benzonitrile (CAS 3759-28-2) is essential for research programs targeting benzo[h]quinoline-derived ligand libraries.

Green Chemistry: Aqueous Pd-Catalyzed Isoquinoline Synthesis

For laboratories prioritizing sustainable chemistry metrics and solvent waste reduction, 2-(cyanomethyl)benzonitrile participates in a Pd-catalyzed tandem reaction with arylboronic acids using water as the sole solvent, providing isoquinolines with good functional group tolerance [1]. This water-compatible protocol eliminates the need for organic solvents typically required in isoquinoline syntheses, reducing environmental impact and solvent disposal costs. The ortho-cyanomethyl architecture is required for the tandem addition/cyclization sequence; alternative substrates including the carbonyl-containing 2-(2-carbonylphenyl)acetonitriles represent a different substrate class with distinct electronic properties. High-purity (98%) 2-(cyanomethyl)benzonitrile is recommended to minimize catalyst poisoning in Pd-mediated transformations.

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